5-Azaspiro[2.4]heptane-4-carboxylic acid
Description
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptane-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-7(1-2-7)3-4-8-5/h5,8H,1-4H2,(H,9,10) |
InChI Key |
CVPZIHYJXYSOSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation and Alkene Formation
The synthesis often begins with the oxidation of 4-hydroxyproline derivatives to the corresponding ketone. For example, (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxyl pyrrolidine-2-formic acid can be oxidized using TEMPO and sodium hypochlorite (NaClO) in isopropyl acetate at 0–5 °C, followed by stirring at room temperature overnight. This step yields the ketone intermediate essential for subsequent transformations.
The ketone is then converted to an exocyclic alkene using Wittig reagents or alternatives such as Tebbe or Lombardo reagents. This alkene serves as the substrate for cyclopropanation.
Cyclopropanation via Dihalocarbenes
The exocyclic alkene undergoes cyclopropanation using dihalocarbenes generated in situ, typically from dihalogenated acetic acid salts under thermal conditions. This step forms a dihalogenated cyclopropane intermediate. The reaction may be catalyzed or facilitated by halide salts or phase transfer catalysts to improve efficiency.
Hydrodehalogenation to Form Spirocyclopropyl Ring
The dihalogenated cyclopropane intermediate is subjected to hydrodehalogenation under reductive free radical or single electron transfer conditions, removing halogens and yielding the spirocyclopropyl ring characteristic of 5-azaspiro[2.4]heptane derivatives.
Chiral Synthesis and Amino Protection
A key advancement is the stereoselective synthesis of (S)-5-R-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, where R is an amino-protecting group such as tert-butoxycarbonyl. The process involves dissolving a precursor compound in an inert solvent, adding alkali, and performing a reaction that builds the glycine α-carbon chirality with high enantiomeric excess (>98%) and yield (total ~50%). This method avoids the need for chiral separation, significantly reducing cost and complexity.
Alternative Routes: Organolithium and Carbon Dioxide Fixation
Another reported method involves the lithiation of protected pyrrolidine derivatives at low temperature (-78 to -60 °C) using sec-butyllithium and TMEDA, followed by bubbling carbon dioxide through the reaction mixture. After workup, this yields the 5-azaspiroheptane carboxylic acid derivative with high purity (>99% by HPLC) after extraction and purification steps.
Final Purification and Characterization
Final products are typically purified by extraction, drying over anhydrous magnesium sulfate or sodium sulfate, and solvent evaporation. Diastereomeric mixtures can be separated by preparative reversed-phase HPLC or silica gel chromatography, depending on the protecting groups and substituents. The purified compounds exhibit high stereochemical purity and are characterized by NMR, including 1H, 19F HOESY experiments when fluorinated analogs are involved.
Comparative Data Table of Preparation Methods
In-Depth Research Findings
- The stereoselective synthesis reported in CN104478791A patent achieves high enantiomeric excess (>98%) and HPLC purity (>99%) without chiral separation, which is a significant improvement over previous methods that required costly chiral chromatography.
- The use of tert-butoxycarbonyl as an amino-protecting group is prevalent due to its stability and ease of removal under mild acidic conditions.
- The organolithium/carbon dioxide fixation method provides a practical approach to install the carboxylic acid functionality directly onto the spirocyclic amine scaffold with good yield and purity, suitable for scale-up.
- The multi-step process involving oxidation, alkene formation, cyclopropanation, and hydrodehalogenation is well-established but involves handling of reactive intermediates and halogenated reagents, requiring careful control of reaction conditions.
- Analytical techniques such as 1H NMR, 19F HOESY, and reversed-phase HPLC are essential for confirming stereochemistry and purity, especially when fluorinated analogs are synthesized.
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[2.4]heptane-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include dibromides, KOH, and metal carbenoids. The reaction conditions often involve the use of toluene/CH₂Cl₂ mixtures and phase transfer catalysts .
Major Products Formed: The major products formed from these reactions include N-Boc-protected derivatives and other modified proline analogues. These products are often used as intermediates in the synthesis of biologically active molecules .
Scientific Research Applications
5-Azaspiro[2.4]heptane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a versatile starting material for the synthesis of various proline derivatives. In biology and medicine, it is a key element in the synthesis of antiviral agents, such as ledipasvir, which is used to treat hepatitis C virus infections . Additionally, its presence in peptide chains causes conformational restrictions that are critical for biological activity .
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptane-4-carboxylic acid involves its incorporation into peptide chains, where it induces conformational restrictions that enhance biological activity. This compound is particularly effective in the synthesis of antiviral agents, where it targets non-structural protein 5A (NS5A) inhibitors .
Comparison with Similar Compounds
Structural Variations and Key Features
The table below compares structural and functional attributes of 5-azaspiro[2.4]heptane derivatives:
Key Observations :
- Positional Isomerism : The carboxylic acid group's position (4, 5, 6, or 7) dictates conformational preferences and biological interactions. For example, the 6-carboxylic acid isomer is essential for ledipasvir due to its optimal spatial alignment with the HCV NS5A protein .
- Enantioselectivity : The (S)-configured 6-carboxylic acid derivative (CAS 1129634-44-1) is synthesized via phase-transfer catalysis, achieving high enantiomeric excess (>99%) for antiviral applications .
- Stability : Boc-protected derivatives (e.g., 5-Boc-4-carboxylic acid) exhibit enhanced stability under acidic conditions compared to unprotected analogues, facilitating storage and handling .
Pharmacological and Industrial Relevance
- Antiviral Activity : The 6-carboxylic acid derivative is irreplaceable in ledipasvir, a drug reducing HCV viral load by >95% in clinical trials .
- Diverse Applications : The 4-carboxylic acid variant serves as a versatile building block for protease inhibitors, while the 7-carboxylic acid derivative is employed in protein degradation platforms .
Research Findings and Data Tables
Q & A
Basic: What are the standard synthetic routes for 5-Azaspiro[2.4]heptane-4-carboxylic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step processes, including cyclization and functional group modifications. Key steps include:
- Cyclization : Formation of the spirocyclic backbone via intramolecular reactions, often using epoxide intermediates or ring-closing strategies .
- Carboxylic Acid Introduction : Oxidation of alcohol precursors or hydrolysis of ester-protected derivatives under acidic/basic conditions .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .
Optimization Tips : Use continuous flow reactors for improved temperature control and reduced side reactions during scaling .
Basic: How is the structure of 5-Azaspiro[2.4]heptane-4-carboxylic acid characterized experimentally?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : H and C NMR identify spirocyclic geometry (e.g., distinct splitting patterns for bridgehead protons) and carboxylic acid protons (~12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 142.15) .
- X-ray Crystallography : Resolves spatial arrangement of the azaspiro core and hydrogen-bonding networks .
Validation : Compare experimental data with computational predictions (DFT-optimized structures) .
Advanced: How can reaction conditions be optimized for nucleophilic substitution at the azaspiro ring?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while additives like KCO neutralize acidic byproducts .
- Temperature : Reactions at 60–80°C balance reactivity and ring stability; monitor via TLC or in-line IR spectroscopy .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Case Study : Substitution with amines achieved 85% yield using DMF at 70°C for 12 hours .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Assay Standardization :
- Dose-Response Analysis : Fit data to Hill equations to compare EC values across studies .
- Mechanistic Profiling : Perform transcriptomics or proteomics to identify off-target pathways causing cytotoxicity .
Advanced: What mechanistic insights exist for ring-opening reactions of 5-Azaspiro[2.4]heptane-4-carboxylic acid derivatives?
Methodological Answer:
- Kinetic Studies : Monitor ring-opening via F NMR using fluorinated probes; pseudo-first-order kinetics often apply .
- Isotopic Labeling : O-tracing in hydrolysis experiments reveals nucleophilic attack at the oxirane oxygen .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for ring distortion .
Advanced: How can computational tools guide the design of novel azaspiro-based inhibitors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., bacterial enoyl-ACP reductase) .
- QSAR Models : Corrogate electronic parameters (Hammett σ) with inhibitory activity to prioritize substituents .
- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes for introducing sulfonamide or heteroaryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
